5-bromo-3-tert-butyl-1,2,4-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

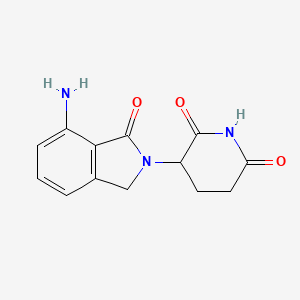

“5-bromo-3-tert-butyl-1,2,4-thiadiazole” is a chemical compound with the molecular formula C6H9BrN2S . It is a derivative of thiadiazole .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis

The molecular structure of “5-bromo-3-tert-butyl-1,2,4-thiadiazole” and its derivatives can be studied using X-ray diffraction analysis and ab initio calculations . The electronic structure and electron delocalization in benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), its 4-bromo and 4,8-dibromo derivatives were studied using these methods .Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole derivatives involve reactions with hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . These reactions form various nitrogen, oxygen, sulfur, and selenium containing compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-bromo-3-tert-butyl-1,2,4-thiadiazole” can be characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis .Mecanismo De Acción

The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .

Safety and Hazards

Direcciones Futuras

The future directions for “5-bromo-3-tert-butyl-1,2,4-thiadiazole” include the study of the electronic structure and electron delocalization in its derivatives . This can lead to the selective formation of mono-arylated derivatives . Additionally, 2-Amino-5-tert-butyl-1,3,4-thiadiazole may be employed for the preparation of potentially interesting compounds for the synthesis of OLEDs and organic solar cells components .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-3-tert-butyl-1,2,4-thiadiazole involves the reaction of tert-butyl hydrazine with 5-bromo-1,2,4-thiadiazole-3-carboxylic acid followed by dehydration to form the final product.", "Starting Materials": [ "5-bromo-1,2,4-thiadiazole-3-carboxylic acid", "tert-butyl hydrazine" ], "Reaction": [ "Step 1: Dissolve 5-bromo-1,2,4-thiadiazole-3-carboxylic acid in a suitable solvent such as DMF or DMSO.", "Step 2: Add tert-butyl hydrazine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Heat the reaction mixture to reflux for several hours to complete the reaction.", "Step 4: Cool the reaction mixture and filter the precipitated product.", "Step 5: Wash the product with a suitable solvent such as ethanol or acetone.", "Step 6: Dehydrate the product by heating it under reduced pressure to obtain 5-bromo-3-tert-butyl-1,2,4-thiadiazole." ] } | |

Número CAS |

1487284-19-4 |

Nombre del producto |

5-bromo-3-tert-butyl-1,2,4-thiadiazole |

Fórmula molecular |

C6H9BrN2S |

Peso molecular |

221.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.